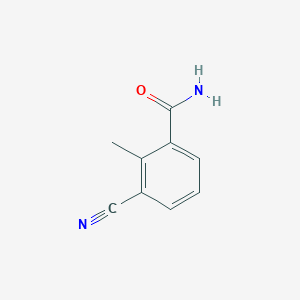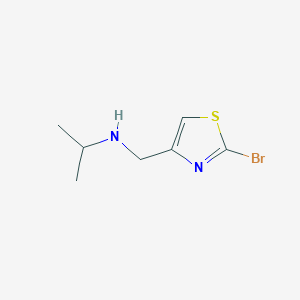![molecular formula C20H17N B13951289 3,8,12-trimethylbenzo[a]acridine CAS No. 63040-01-7](/img/structure/B13951289.png)
3,8,12-trimethylbenzo[a]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,12-Trimethylbenzo[a]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N It is a derivative of acridine, characterized by the presence of three methyl groups at positions 3, 8, and 12 on the benzo[a]acridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This reaction yields the desired acridine derivative through a cyclocondensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,8,12-Trimethylbenzo[a]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Industry: It is used in the production of dyes and pigments due to its aromatic structure and stability.
Mécanisme D'action
The mechanism of action of 3,8,12-trimethylbenzo[a]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of enzymes such as topoisomerase, which are essential for DNA unwinding and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of 3,8,12-trimethylbenzo[a]acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its ability to intercalate into DNA and interact with biological targets, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
63040-01-7 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
3,8,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-7-9-17-15(11-12)8-10-18-19(17)14(3)16-6-4-5-13(2)20(16)21-18/h4-11H,1-3H3 |
Clé InChI |
YTPOEHQOFUXVSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C4=CC=CC(=C4N=C3C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


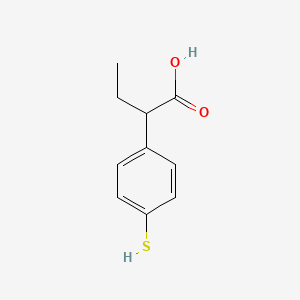

![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
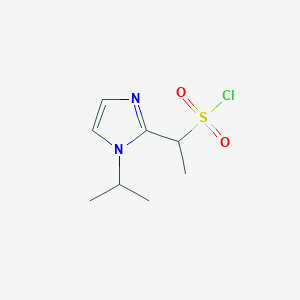
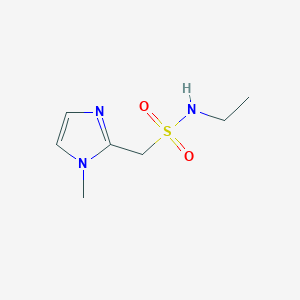
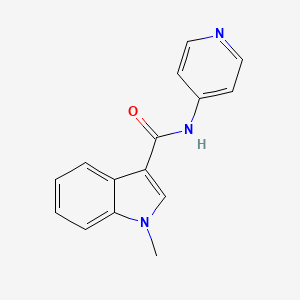
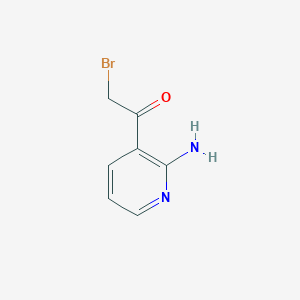
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
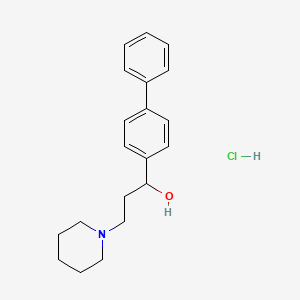

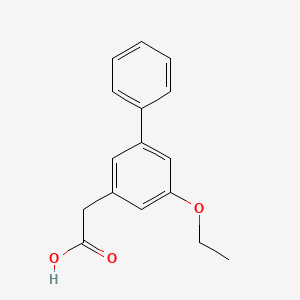
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
